molecular formula C15H17Cl2N3O2 B12680480 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-79-7

3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12680480
CAS No.: 107658-79-7
M. Wt: 342.2 g/mol
InChI Key: ULRANBSWHVQKCQ-UHFFFAOYSA-N
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Description

3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the 2,4-dichlorophenyl group: This step often involves a substitution reaction where a suitable precursor is reacted with 2,4-dichlorophenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance the reaction rate and yield.

    Purification steps: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The triazole ring and the phenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols or amines.

    Substitution products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology

  • Investigated for its potential as an antimicrobial or antifungal agent.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its potential as a pharmaceutical agent, particularly in the treatment of fungal infections.
  • Investigated for its potential anti-cancer properties.

Industry

  • Used in the development of agrochemicals.
  • Studied for its potential use in materials science.

Mechanism of Action

The mechanism of action of 3-Heptanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- involves:

    Molecular Targets: The compound may target enzymes or receptors in biological systems.

    Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Ketoconazole: A triazole derivative with antifungal properties.

    Itraconazole: A triazole derivative used to treat fungal infections.

Uniqueness

  • The presence of the 2,4-dichlorophenyl group may confer unique biological activities.
  • The specific substitution pattern on the triazole ring may result in distinct reactivity and interactions with biological targets.

Properties

CAS No.

107658-79-7

Molecular Formula

C15H17Cl2N3O2

Molecular Weight

342.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)heptan-3-one

InChI

InChI=1S/C15H17Cl2N3O2/c1-2-3-4-14(21)15(22,8-20-10-18-9-19-20)12-6-5-11(16)7-13(12)17/h5-7,9-10,22H,2-4,8H2,1H3

InChI Key

ULRANBSWHVQKCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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